molecular formula C11H11N3 B13345628 [2,3'-Bipyridin]-3-ylmethanamine

[2,3'-Bipyridin]-3-ylmethanamine

Cat. No.: B13345628
M. Wt: 185.22 g/mol
InChI Key: HZHMEXYXAGZNNF-UHFFFAOYSA-N
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Description

[2,3’-Bipyridin]-3-ylmethanamine is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridin]-3-ylmethanamine typically involves the coupling of pyridine derivatives. Common methods include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These reactions often require the presence of a catalyst, such as palladium or nickel, and are conducted under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-3-ylmethanamine, often involves large-scale coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridin]-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of [2,3’-Bipyridin]-3-ylmethanamine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. These interactions can influence the electronic properties of the metal, leading to various catalytic and photophysical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3’-Bipyridin]-3-ylmethanamine is unique due to its specific substitution pattern, which can lead to distinct electronic and steric properties compared to other bipyridine derivatives. This uniqueness makes it valuable for specialized applications in catalysis and materials science .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(2-pyridin-3-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C11H11N3/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10/h1-6,8H,7,12H2

InChI Key

HZHMEXYXAGZNNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CN

Origin of Product

United States

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